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Compound of Interest

Compound Name: 6-(Benzyloxy)-1H-indazole

Cat. No.: B1354249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Benzyloxy)-1H-indazole, a key

heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and drug

development. This document details its physicochemical properties, outlines relevant

experimental protocols for its synthesis and analysis, and explores the significant signaling

pathways in which its derivatives have shown notable activity.

Core Data Presentation
The fundamental properties of 6-(Benzyloxy)-1H-indazole are summarized below, providing

essential data for laboratory use and computational modeling.
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Property Value Reference(s)

Molecular Weight 224.26 g/mol [1][2]

Molecular Formula C₁₄H₁₂N₂O [1][2]

CAS Number 874668-62-9 [1]

Appearance Yellow solid [1]

Purity
≥ 95% (as determined by

HPLC)
[1]

Storage Conditions 0-8 °C [1]

Monoisotopic Mass 224.09496 Da [3]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical

characterization of 6-(Benzyloxy)-1H-indazole. While a specific, publicly available, step-by-

step synthesis protocol for this exact molecule is not prevalent, the methods described are

based on established procedures for analogous indazole derivatives.

A plausible and common method for the synthesis of 6-(Benzyloxy)-1H-indazole involves the

O-alkylation of 6-hydroxy-1H-indazole with a benzyl halide.

Materials:

6-Hydroxy-1H-indazole

Benzyl bromide

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Ethyl acetate (EtOAc)

Hexanes
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Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 6-hydroxy-1H-indazole (1.0 equivalent) and a suitable base such as

potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

Add anhydrous DMF or acetonitrile via syringe to dissolve/suspend the reagents.

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents)

dropwise at room temperature.

Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C. Monitor

the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12

hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

Extract the aqueous layer with ethyl acetate (3 times).

Combine the organic layers and wash with water, followed by brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

the solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel, typically using a solvent system such as a gradient of ethyl

acetate in hexanes, to afford the pure 6-(Benzyloxy)-1H-indazole.

HPLC is a standard technique for assessing the purity of 6-(Benzyloxy)-1H-indazole.[1]

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1354249?utm_src=pdf-body
https://www.benchchem.com/product/b1354249?utm_src=pdf-body
https://www.chemimpex.com/products/20481
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up

to a high percentage over 10-15 minutes to elute the compound and any impurities. For

example: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase

composition or a suitable organic solvent like acetonitrile to a concentration of approximately

1 mg/mL.

NMR spectroscopy is essential for the structural elucidation of the molecule.

Spectrometer: 400 MHz or higher.

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the

deuterated solvent.

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic

protons from both the indazole and benzyl rings, a singlet for the benzylic CH₂ group, and a

broad singlet for the N-H proton of the indazole.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in

the molecule.

Mass spectrometry is used to confirm the molecular weight of the compound.

Ionization Source: Electrospray Ionization (ESI), positive mode.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of

acetonitrile and water with 0.1% formic acid.

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of

approximately 225.10.[3]

Role in Drug Discovery and Relevant Signaling
Pathways
6-(Benzyloxy)-1H-indazole serves as a crucial building block in the synthesis of more complex

molecules, particularly kinase inhibitors for cancer therapy.[4][5][6] The indazole scaffold is

recognized as a "privileged structure" in medicinal chemistry due to its ability to form key

interactions with the hinge region of protein kinases. Derivatives of 6-(Benzyloxy)-1H-indazole
are designed to target various signaling pathways implicated in tumorigenesis and other

diseases.

The following diagrams illustrate the general mechanism of action for indazole-based kinase

inhibitors and their impact on key cellular signaling pathways.
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Discovery & Synthesis

Preclinical Evaluation
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General workflow for the development of indazole-based kinase inhibitors.
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Inhibition of the VEGFR signaling pathway by indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Benzyloxy)-1H-
indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354249#6-benzyloxy-1h-indazole-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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